Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate

Pharmaceutical impurity profiling Analytical method development Structural elucidation

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS 28018-10-2), molecular formula C16H23NO2 and molecular weight 261.36 g/mol, is a synthetic piperidine derivative. It is internationally recognized as a pharmacopoeial reference standard, identified as Pethidine EP Impurity J and USP Meperidine Related Compound A.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 28018-10-2
Cat. No. B1419086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-4-phenylpiperidine-4-carboxylate
CAS28018-10-2
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC
InChIInChI=1S/C16H23NO2/c1-3-17-12-10-16(11-13-17,15(18)19-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3
InChIKeyLBILWUCGKPKJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Ethyl-4-phenylpiperidine-4-carboxylate: What Scientific Buyers Need to Know Before Procurement


Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS 28018-10-2), molecular formula C16H23NO2 and molecular weight 261.36 g/mol, is a synthetic piperidine derivative . It is internationally recognized as a pharmacopoeial reference standard, identified as Pethidine EP Impurity J and USP Meperidine Related Compound A . The compound is characterized by an ethyl ester group at the 4-position and an N-ethyl substituent on the piperidine ring, contributing to its lipophilicity and chromatographic behavior . The physical data indicate a boiling point of 115-117 °C at 0.07 Torr . It is supplied as a neat reference material requiring storage at 2-8°C and is intended for research and analytical use only [1].

Why Generic Ethyl 1-Ethyl-4-phenylpiperidine-4-carboxylate Cannot Replace Certified Reference Standards in Regulated Workflows


Procuring generic Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate from non-certified sources introduces unacceptable risks in analytical and regulatory environments. The core risk is identity: the compound is chemically distinct from the primary pharmacopoeial impurity standards required for validated HPLC methods. Substituting with an uncharacterized or bulk chemical lacks the certified purity, traceable documentation, and lot-specific certificates of analysis mandated by GMP and ISO/IEC 17025 compliance . Without this, accurate quantification of Pethidine Impurity J is impossible, leading to potential failures in batch release testing and regulatory submissions . Furthermore, the compound must be used specifically as a reference marker; any substitution would invalidate the system suitability criteria defined in USP and EP monographs .

Ethyl 1-Ethyl-4-phenylpiperidine-4-carboxylate: Quantitative Evidence for Method Development, Impurity Profiling, and Quality Control


Structural Differentiation from Pethidine (Meperidine): N-Ethyl vs. N-Methyl Substitution

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS 28018-10-2, MW 261.36) differs from the active pharmaceutical ingredient Pethidine (CAS 57-42-1, MW 247.33) by a single structural modification: an N-ethyl substituent replaces the N-methyl group on the piperidine ring . This structural variation confers a quantifiable difference in molecular weight of +14.03 g/mol, which provides the basis for chromatographic separation and mass spectrometric identification. The presence of the ethyl ester at the 4-position remains conserved in both compounds, establishing the target compound as the N-ethyl homolog of Pethidine .

Pharmaceutical impurity profiling Analytical method development Structural elucidation

Pethidine EP Impurity J: Comparative Structural Distinction from Normeperidine (EP Impurity E)

Within the European Pharmacopoeia impurity framework for Pethidine, Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is designated as Impurity J, while Normeperidine (Ethyl 4-phenylpiperidine-4-carboxylate, CAS 77-17-8) is designated as Impurity E . The two impurities differ critically in their N-substitution: Impurity J contains an N-ethyl group (molecular weight 261.36 g/mol), whereas Impurity E is the N-desmethyl analog containing a secondary amine (NH) on the piperidine ring (molecular weight 233.31 g/mol) . This structural difference results in a molecular weight increment of 28.05 g/mol for Impurity J relative to Impurity E, corresponding to the addition of a C2H4 ethyl group.

Pharmacopoeial impurity classification Degradation product analysis Quality control

Regulatory Identity: USP Meperidine Related Compound A Specification

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is officially designated as Meperidine Related Compound A in the United States Pharmacopeia (USP) monograph for Meperidine . As a USP Reference Standard, the material is supplied as a neat substance with strict specifications and is required to be stored at 2-8°C to maintain stability and certified purity . In contrast, generic or research-grade Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate sourced from non-pharmacopoeial suppliers lacks the USP Reference Standard designation, certificate of analysis traceable to USP lot release criteria, and the regulatory acceptance required for ANDA submissions and commercial batch release .

USP monograph compliance Pharmaceutical reference standards Analytical quality control

Absence of Pharmacological Activity: Safe Handling as an Analytical Reference Material

Unlike the parent compound Pethidine (a Schedule II controlled substance with demonstrated µ-opioid receptor agonist activity and an intravenous analgesic potency comparable to morphine at approximately 75-100 mg equivalent dosing [1]), Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate has no reported analgesic activity in the primary literature [2]. Historical studies on N-substituted ethyl 4-phenylpiperidine-4-carboxylates demonstrated that analgesic potency varies dramatically with N-substitution pattern; while certain oxygenated N-substituents increase potency relative to Pethidine, the simple N-ethyl substitution present in this compound does not confer significant opioid activity [3]. This is a critical distinction for laboratory procurement.

Laboratory safety Controlled substance handling Impurity reference standards

Procurement-Driven Application Scenarios for Ethyl 1-Ethyl-4-phenylpiperidine-4-carboxylate in Analytical and Quality Control Laboratories


HPLC Method Development for Pethidine Impurity Profiling

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate serves as a critical reference marker for developing and validating HPLC methods to separate and quantify Pethidine EP Impurity J from the parent API (Pethidine) and other specified impurities including Impurity E (Normeperidine) . The molecular weight difference of +14.03 g/mol relative to Pethidine and +28.05 g/mol relative to Normeperidine provides the physicochemical basis for chromatographic resolution. The compound's distinct retention time and mass spectral signature enable its use in establishing system suitability parameters for stability-indicating methods, as it represents a basic degradation impurity encountered in Pethidine manufacturing and long-term stability studies .

USP/EP Compendial Compliance and Batch Release Testing

For quality control laboratories operating under FDA or EMA jurisdiction, the procurement of USP-designated Meperidine Related Compound A or EP-designated Pethidine Impurity J is mandatory for compendial compliance . This certified reference standard, supplied as a neat material with storage at 2-8°C, provides the traceable documentation and lot-specific certificates of analysis required for ANDA submissions, API batch release, and finished product stability testing under ICH Q3A guidelines . Use of non-certified research-grade material would fail to meet regulatory expectations for analytical method validation and could result in 483 observations or ANDA deficiency letters .

Impurity Quantification in Forced Degradation Studies

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate, identified as a basic degradation impurity of Pethidine, is essential for forced degradation studies designed to establish degradation pathways and validate stability-indicating analytical methods . The compound can be detected and quantified by stability-indicating HPLC methods that exploit its distinct retention time and mass spectral signature. Its use as a reference standard enables accurate determination of impurity levels under stress conditions (hydrolytic, oxidative, thermal, and photolytic), which is a fundamental requirement of ICH Q1A stability testing and Q2(R1) method validation .

LC-MS/MS Method Development and System Suitability

The well-defined molecular weight (261.36 g/mol) and accurate mass (261.1729 Da) of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate make it an ideal reference compound for developing and validating LC-MS/MS methods for the simultaneous quantification of Pethidine and its related impurities in pharmaceutical formulations and biological matrices . The molecular weight difference of +14.03 g/mol relative to Pethidine and +28.05 g/mol relative to Normeperidine provides unambiguous mass spectrometric differentiation. This quantitative mass difference ensures baseline resolution in MS detection and enables the compound to serve as a system suitability marker for mass accuracy and chromatographic performance in high-resolution LC-MS workflows .

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